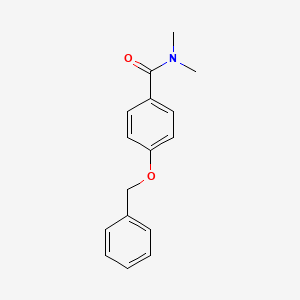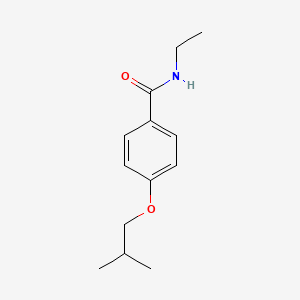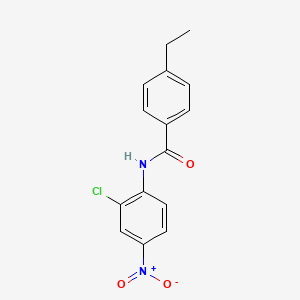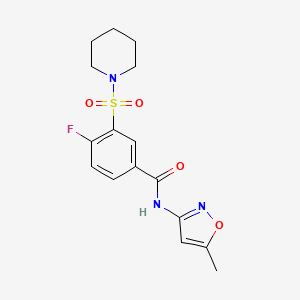![molecular formula C17H27ClN2O2 B4406802 4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride
Vue d'ensemble
Description
4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as MBPEP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride exerts its effects by selectively binding to the GluA2 subunit of AMPA receptors, which are a subtype of glutamate receptors. This binding results in the stabilization of the receptor in a desensitized state, thereby reducing the activity of the receptor. This modulation of AMPA receptor activity has been shown to have various physiological effects, such as improving learning and memory, reducing anxiety and depression, and reducing the risk of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory, the reduction of anxiety and depression, and the reduction of the risk of neurodegeneration. These effects are thought to be mediated by the modulation of AMPA receptor activity, as well as the activation of various signaling pathways, such as the ERK and CREB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, it is important to use appropriate dosages and to perform toxicity tests before using this compound in lab experiments.
Orientations Futures
There are several future directions for 4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride research, such as investigating its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Furthermore, it is important to investigate the long-term effects of this compound on neuronal development and function, as well as its potential interactions with other drugs and compounds. Finally, it is important to develop more efficient and cost-effective synthesis methods for this compound, as well as to improve its solubility and bioavailability.
Applications De Recherche Scientifique
4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. In particular, this compound has been shown to modulate the activity of glutamate receptors, which are involved in various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. This compound has also been investigated for its potential role in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
4-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15(20)3-4-16-5-7-17(8-6-16)21-14-13-19-11-9-18(2)10-12-19;/h5-8H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIASAQDKSKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)

![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)

![4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)

![4-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4406772.png)
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)

![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)